Phthalazinone pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

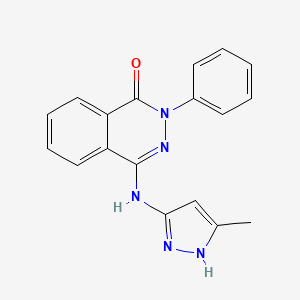

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDIWWSXOOXFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

One-Pot Synthesis of Novel Phthalazinone-Pyrazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the one-pot synthesis of novel molecular scaffolds integrating both phthalazinone and pyrazole moieties. Phthalazinone and its derivatives are recognized pharmacophores with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1] Similarly, the pyrazole nucleus is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents.[1] The combination of these two heterocyclic systems into a single molecular entity through efficient one-pot multicomponent reactions (MCRs) represents a promising strategy for the discovery of new drug candidates with unique pharmacological profiles.

This document details a key example of a one-pot, three-component reaction to synthesize pyran-linked phthalazinone-pyrazole hybrids, providing comprehensive experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow and reaction mechanism.

Core Synthesis Strategy: Three-Component Reaction

A notable and efficient method for constructing phthalazinone-pyrazole scaffolds is a one-pot, three-component reaction. This approach involves the condensation of a phthalazinone derivative, a substituted pyrazole-carbaldehyde, and an active methylene compound, catalyzed by L-proline in ethanol.[1] This atom-economical process allows for the rapid assembly of complex molecules from simple precursors, minimizing waste and purification steps.[1][2]

Experimental Workflow

The overall experimental process for the one-pot synthesis is outlined below. It begins with the preparation of the key phthalazinone precursor, followed by the multicomponent reaction to yield the final hybrid scaffold.

Detailed Experimental Protocols

This section provides the methodologies for the synthesis of the precursor materials and the final one-pot reaction to generate the hybrid scaffolds.

Synthesis of Phthalazinone Precursor

The required phthalazinone starting material, 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1), is synthesized from phthalic anhydride and 2-cyanoacetohydrazide.[1]

Procedure:

-

A mixture of phthalic anhydride (1 equivalent) and 2-cyanoacetohydrazide (1 equivalent) is refluxed in a suitable solvent (e.g., glacial acetic acid).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried to yield the pure phthalazinone precursor (1).

One-Pot Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h)

The following is a general procedure for the L-proline catalyzed three-component synthesis.[1]

Materials:

-

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1)

-

Substituted 1H-pyrazole-5-carbaldehyde (2a-d)

-

Active methylene compound: Malononitrile (3a) or Ethyl 2-cyanoacetate (3b)

-

L-proline (20 mol%)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the phthalazinone precursor (1) (1 equiv., 10 mmol), the appropriate 1H-pyrazole-5-carbaldehyde (2) (1 equiv., 10 mmol), and the active methylene compound (3) (1 equiv., 10 mmol).

-

Add ethanol (50 ml) to the mixture.

-

Add L-proline (20 mol%, 0.23 g) as the catalyst.

-

Heat the reaction mixture at 70–75°C for 50–60 minutes.

-

Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the mixture to 30–35°C.

-

Add cold water to the reaction mixture and stir for 30 minutes.

-

Collect the precipitated crude product by direct filtration.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure pyran-linked phthalazinone-pyrazole hybrid (4).[1]

Quantitative Data Summary

The one-pot synthesis yields a variety of pyran-linked phthalazinone-pyrazole hybrids. The yields and reaction times for a selection of synthesized compounds are summarized below.

| Compound ID | Pyrazole Aldehyde Substituent (R) | Active Methylene Compound | Reaction Time (min) | Yield (%) |

| 4a | Phenyl | Malononitrile | 50 | 91 |

| 4b | Phenyl | Ethyl 2-cyanoacetate | 55 | 88 |

| 4c | 4-Methylphenyl | Malononitrile | 50 | 93 |

| 4d | 4-Methylphenyl | Ethyl 2-cyanoacetate | 60 | 90 |

| 4e | 4-Chlorophenyl | Malononitrile | 55 | 92 |

| 4f | 4-Chlorophenyl | Ethyl 2-cyanoacetate | 55 | 89 |

| 4g | 4-Nitrophenyl | Malononitrile | 50 | 94 |

| 4h | 4-Nitrophenyl | Ethyl 2-cyanoacetate | 55 | 92 |

| Table 1: Summary of reaction conditions and yields for the synthesis of pyran-linked phthalazinone-pyrazole hybrids (4a-h). Data sourced from Malik et al., 2021.[1] |

Plausible Reaction Mechanism

The L-proline catalyzed reaction is proposed to proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Mechanism Steps:

-

Knoevenagel Condensation: The reaction initiates with an L-proline catalyzed Knoevenagel condensation between the pyrazole aldehyde (2) and the active methylene compound (3) to form a highly electrophilic Knoevenagel adduct (Intermediate I).[3]

-

Michael Addition: The phthalazinone precursor (1), acting as a nucleophile, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This forms an acyclic intermediate (II).[3]

-

Intramolecular Cyclization & Tautomerization: The acyclic intermediate (II) then undergoes a rapid intramolecular cyclization followed by tautomerization to yield the stable, final pyran-linked phthalazinone-pyrazole hybrid scaffold (4).[3]

Conclusion and Outlook

The one-pot, three-component synthesis of pyran-linked phthalazinone-pyrazole hybrids demonstrates an efficient and sustainable strategy for generating novel and complex heterocyclic scaffolds.[1][2] This method offers significant advantages, including operational simplicity, high yields, and the use of an environmentally friendly catalyst.[1] The resulting hybrid molecules are of significant interest for drug discovery, particularly in the field of oncology, where they have shown promising cytotoxicity against lung and cervical carcinoma cell lines.[1] Future research can expand upon this methodology by exploring a wider range of substituents on both the phthalazinone and pyrazole rings, as well as employing different active methylene compounds to further diversify the resulting molecular library for extensive pharmacological screening.

References

- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Multicomponent Synthesis of Phthalazinone-Pyrazole Hybrids for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multicomponent reaction (MCR) strategies for the synthesis of phthalazinone-pyrazole hybrids, a class of heterocyclic compounds with significant therapeutic potential. This document details the synthetic methodologies, presents quantitative data in structured tables, and provides comprehensive experimental protocols. Furthermore, it visualizes key reaction mechanisms and relevant biological signaling pathways to support researchers in the fields of medicinal chemistry and drug development.

Introduction

Phthalazinone and pyrazole moieties are well-established pharmacophores, each contributing to the biological activity of numerous approved drugs and clinical candidates. The fusion of these two heterocyclic systems into a single molecular entity through hybrid design has emerged as a promising strategy in drug discovery. Phthalazinone-pyrazole hybrids have demonstrated a wide range of pharmacological activities, including anticancer and antidiabetic properties. Multicomponent reactions are a powerful tool for the efficient, atom-economical, and diversity-oriented synthesis of these complex scaffolds. This guide focuses on the prevalent one-pot, three-component condensation reactions for the preparation of these valuable compounds.

Synthetic Methodologies

The predominant approach for synthesizing phthalazinone-pyrazole hybrids involves a one-pot, three-component reaction. This strategy typically combines a phthalazinone-containing precursor, a pyrazole-based aldehyde, and an active methylene compound. Variations in catalysts, solvents, and reaction conditions have been explored to optimize yields and facilitate greener synthetic protocols.

Three-Component Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids

A facile and efficient method for the synthesis of pyran-linked phthalazinone-pyrazole hybrids has been developed, employing L-proline as an organocatalyst.[1][2] This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.

Reaction Scheme: L-Proline Catalyzed Three-Component Synthesis

Caption: General workflow for the L-proline catalyzed synthesis of pyran-linked phthalazinone-pyrazole hybrids.

Three-Component Synthesis of Pyrazolo[1,2-b]phthalazine-diones

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is another prominent application of three-component reactions in this field. These reactions typically involve the condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). A variety of catalysts, including ionic liquids and inorganic bases, have been successfully employed to promote this transformation, often under solvent-free or microwave-assisted conditions.[3][4][5]

Reaction Scheme: Synthesis of Pyrazolo[1,2-b]phthalazine-diones

Caption: General workflow for the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-diones.

Data Presentation

The following tables summarize the quantitative data from representative studies on the synthesis and biological evaluation of phthalazinone-pyrazole hybrids.

Table 1: Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h) [1][2]

| Compound | 1H-Pyrazole-5-carbaldehyde (2) | Active Methylene Compound (3) | Yield (%) |

| 4a | 1H-pyrazole-5-carbaldehyde | Malononitrile | 88 |

| 4b | 1-Methyl-1H-pyrazole-5-carbaldehyde | Malononitrile | 87 |

| 4c | 1-Phenyl-1H-pyrazole-5-carbaldehyde | Malononitrile | 85 |

| 4d | 1-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde | Malononitrile | 84 |

| 4e | 1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 86 |

| 4f | 1-Methyl-1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 85 |

| 4g | 1-Phenyl-1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 84 |

| 4h | 1-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde | Ethyl 2-cyanoacetate | 84 |

Table 2: In Vitro Anticancer Activity of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h) [1]

| Compound | IC₅₀ (µM) vs. A549 (Lung Carcinoma) | IC₅₀ (µM) vs. HeLa (Cervical Carcinoma) |

| 4a | 25.4 ± 1.8 | 28.1 ± 2.1 |

| 4b | 12.3 ± 1.1 | 15.6 ± 1.3 |

| 4c | 9.8 ± 0.9 | 10.1 ± 1.0 |

| 4d | 15.7 ± 1.4 | 18.9 ± 1.6 |

| 4e | 41.6 ± 2.5 | 31.6 ± 2.4 |

| 4f | 30.2 ± 2.1 | 25.4 ± 1.9 |

| 4g | 21.8 ± 1.7 | 20.3 ± 1.5 |

| 4h | 28.4 ± 2.0 | 22.7 ± 1.8 |

Experimental Protocols

General Procedure for the Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h)[1][2]

A mixture of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1) (1 equiv., 10 mmol), the appropriate 1H-pyrazole-5-carbaldehyde (2a-d) (1 equiv., 10 mmol), and an active methylene compound (malononitrile 3a or ethyl 2-cyanoacetate 3b) (1 equiv., 10 mmol) is taken in ethanol (50 mL). To this mixture, L-proline (20 mol%, 0.23 g) is added as a catalyst. The reaction mixture is then heated at 70-75 °C for 50-60 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to 30-35 °C, and cold water is added. The mixture is stirred for 30 minutes, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from ethanol.

Characterization Data for Selected Compound (4c):

-

Melting Point: 260-262 °C

-

IR (KBr, cm⁻¹): 3150-3400 (-NH-), 2210 (-CN-), 1680 (-CO-)

-

¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 6.8 (s, 1H, -CH), 7.2-8.1 (m, 10H, Ar-H), 9.5 (s, 2H, -NH₂), 11.8 (s, 1H, -NH)

-

MS (m/z): 449 [M+H]⁺

General Procedure for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones using an Ionic Liquid Catalyst[3]

A mixture of an aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), phthalhydrazide (1 mmol), and 1-butyl-3-methyl imidazolium hydroxide ([bmim]OH) (10 mol%) in ethanol is stirred at 60 °C for the appropriate time (typically 0.8-3 hours). The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is washed with water and then recrystallized from ethanol to afford the pure product.

Biological Targets and Signaling Pathways

Phthalazinone-pyrazole hybrids have been shown to target key enzymes implicated in cancer and diabetes.

Aurora-A Kinase Inhibition

Certain phthalazinone-pyrazole derivatives have been identified as potent and selective inhibitors of Aurora-A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. Overexpression of Aurora-A is common in many human cancers and is associated with poor prognosis. Inhibition of Aurora-A leads to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling Pathway: Aurora-A Kinase in Mitosis

Caption: Inhibition of Aurora-A kinase by phthalazinone-pyrazole hybrids disrupts mitosis, leading to cell cycle arrest and apoptosis.

α-Glucosidase Inhibition

Another promising therapeutic application of phthalazinone-pyrazole hybrids is in the management of type 2 diabetes through the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Mechanism of Action: α-Glucosidase Inhibition

Caption: Phthalazinone-pyrazole hybrids competitively inhibit α-glucosidase, slowing carbohydrate digestion and reducing post-meal blood glucose spikes.

Conclusion

Multicomponent reactions provide a highly effective and versatile platform for the synthesis of phthalazinone-pyrazole hybrids. The methodologies detailed in this guide, particularly the three-component condensation reactions, offer researchers efficient routes to a diverse range of these biologically active compounds. The identification of key molecular targets such as Aurora-A kinase and α-glucosidase underscores the therapeutic potential of this scaffold in oncology and metabolic diseases. The provided experimental protocols and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and DFT mechanistic insights into one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under catalysis of DBU-based ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

The Design, Synthesis, and Application of Novel Phthalazinone-Pyrazole Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, synthesis, and biological evaluation of novel phthalazinone-pyrazole analogues. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating potent and selective inhibitory activity against various key targets in oncology, including Serine Hydroxymethyltransferase 2 (SHMT2), Aurora kinases, and Poly (ADP-ribose) polymerase-1 (PARP-1). This document details the synthetic methodologies, summarizes key quantitative structure-activity relationship (SAR) data, and provides comprehensive experimental protocols for the biological evaluation of these compounds.

Introduction: The Pharmacological Significance of Phthalazinone-Pyrazole Scaffolds

The fusion of phthalazinone and pyrazole rings creates a unique chemical architecture with significant potential for drug development. Phthalazinone, a bicyclic heteroaromatic compound, is a well-established pharmacophore present in several approved drugs and clinical candidates, recognized for its diverse biological activities including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] Similarly, the pyrazole moiety is a cornerstone in medicinal chemistry, featured in numerous drugs and known for its broad spectrum of pharmacological properties.[2] The combination of these two privileged scaffolds into a single molecular entity offers a powerful strategy for the development of novel therapeutics with enhanced potency and selectivity.

Design and Synthesis of Phthalazinone-Pyrazole Analogues

The synthetic strategies for phthalazinone-pyrazole analogues are versatile, often employing multi-component reactions to efficiently generate molecular diversity. A common and effective approach involves the condensation of a phthalazinone precursor with a pyrazole aldehyde and an active methylene compound.

General Synthetic Scheme

A representative synthetic route for the creation of pyran-linked phthalazinone-pyrazole hybrids is a one-pot three-component reaction. This method is advantageous due to its atom economy, operational simplicity, and the ability to generate complex molecules in a single step.

Caption: General workflow for the one-pot synthesis of phthalazinone-pyrazole analogues.

Therapeutic Targets and Mechanisms of Action

Phthalazinone-pyrazole analogues have demonstrated inhibitory activity against several key protein targets implicated in cancer progression. This section details the roles of SHMT2, Aurora kinases, and PARP-1 in cellular signaling and how their inhibition by these novel compounds can lead to therapeutic effects.

SHMT2 Inhibition and Anti-proliferative Activity

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids, which are vital for rapidly proliferating cancer cells.[3] Inhibition of SHMT2 disrupts these metabolic processes, leading to reduced cancer cell growth and survival.

SHMT2 Signaling Pathway

Caption: The role of SHMT2 in cancer cell metabolism and its inhibition by phthalazinone-pyrazole analogues.

Quantitative Data: SHMT2 Inhibitors

| Compound ID | Structure | A549 IC50 (µM) | HeLa IC50 (µM) |

| 4a | 2-amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 14.1 ± 0.9 | 17.9 ± 1.0 |

| 4b | 2-amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1-methyl-1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 10.6 ± 1.2 | 11.8 ± 1.2 |

| 4c | 2-amino-4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4H-pyran-3,5-dicarbonitrile | 9.8 ± 1.1 | 10.1 ± 0.8 |

Data extracted from Malik et al., 2021.[2]

Aurora Kinase Inhibition and Mitotic Arrest

Aurora kinases (A and B) are key regulators of mitosis, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[4] Their overexpression is common in many cancers and is associated with genomic instability. Phthalazinone-pyrazole analogues have been developed as potent and selective inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Aurora Kinase Signaling Pathway in Mitosis

Caption: The role of Aurora kinases in mitosis and their inhibition leading to mitotic arrest.

Quantitative Data: Aurora Kinase Inhibitors

| Compound ID | Structure | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 GI50 (µM) |

| 12c | N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide | 118 ± 8.1 | 80 ± 4.2 | 3.8 ± 0.3 |

Data extracted from Li et al., 2018.

PARP-1 Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality. Phthalazinone-based PARP inhibitors, inspired by the structure of Olaparib, have shown significant promise.

PARP-1 Signaling in DNA Repair

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by its inhibitors.

Quantitative Data: PARP-1 Inhibitors

| Compound ID | Structure | PARP-1 IC50 (nM) |

| 11c | 4-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)picolinamide | 97 |

| Olaparib | (Reference) | 139 |

Data extracted from Almahli et al., 2018.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phthalazinone-pyrazole analogue and for key biological assays used to evaluate their activity.

Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (General Procedure)

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Structural Elucidation of Phthalazinone Pyrazole Derivatives Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopy techniques used for the definitive structural characterization of phthalazinone pyrazole derivatives. These heterocyclic scaffolds are prominent in medicinal chemistry, forming the core of molecules with potential anticancer, anti-inflammatory, and other therapeutic activities.[1][2] Accurate structural determination is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts.

Core NMR Techniques for Structural Elucidation

The unambiguous assignment of a chemical structure relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each provides a unique layer of information that, when combined, reveals the complete molecular architecture.

-

¹H NMR (Proton NMR): This is the starting point for most structural analyses. It provides information about the number of different types of protons, their electronic environment (chemical shift, δ), the number of protons of each type (integration), and their proximity to other protons (spin-spin coupling, J).

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its functional group and hybridization state (e.g., C=O, C=C, C-N).

-

2D COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings through bonds, typically over two to three bonds.[3] It is invaluable for identifying spin systems and piecing together adjacent proton fragments, such as those in aromatic rings or alkyl chains.[3]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling).[3] It provides a clear and sensitive map of all C-H bonds, linking the ¹H and ¹³C spectra.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J).[3] HMBC is critical for connecting disparate fragments of the molecule, such as linking the pyrazole and phthalazinone rings through a linker or identifying the substitution patterns on each ring.[4]

General Workflow for Structural Elucidation

The process of characterizing a novel this compound derivative follows a logical progression, beginning with synthesis and culminating in the complete assignment of its NMR spectra.

Data Presentation: NMR Data of Representative Derivatives

The following tables summarize the ¹H and ¹³C NMR data for several pyran-linked phthalazinone-pyrazole hybrids, as reported in the literature.[5] All spectra were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data for Selected this compound Hybrids [5]

| Compound | -CH (Pyran) | Ar-H | -NH₂ | -NH | Other Protons |

| 4a | 6.5 (s, 1H) | 7.4 (d, 1H, J=7.8), 7.9-8.1 (m, 4H), 8.2 (d, 1H, J=7.5) | 9.8 (s, 2H) | 11.4 (s, 1H), 12.2 (s, 1H) | - |

| 4b | 6.5 (s, 1H) | 7.4 (d, 1H, J=7.8), 7.9-8.1 (m, 4H), 8.1 (d, 1H, J=7.5) | 9.6 (s, 2H) | 12.0 (s, 1H) | 2.9 (s, 3H, -CH₃) |

| 4c | 6.4 (s, 1H) | 7.9-8.1 (m, 4H), 8.2 (d, 1H, J=7.5) | 9.8 (s, 2H) | 11.3 (s, 1H), 12.1 (s, 1H) | 3.4 (s, 3H, -CH₃) |

| 4d | 6.4 (s, 1H) | 7.4-8.2 (m, 6H) | 9.9 (s, 2H) | 11.3 (s, 1H), 12.2 (s, 1H) | - |

Table 2: ¹³C NMR Data for Selected this compound Hybrids [5]

| Compound | Pyran Carbons | Phthalazinone Carbons | Pyrazole Carbons | Other Carbons |

| 4a | 48.7, 75.1, 87.2, 113.9, 115.8 | 124.2, 128.6, 129.5, 131.7, 134.3, 157.1, 163.3, 163.5 | 125.8, 137.1, 155.8 | - |

| 4b | 48.5, 75.4, 86.7, 114.5, 115.0 | 124.5, 128.6, 129.7, 130.8, 134.1, 157.4, 163.0, 163.6 | 127.9, 136.0, 155.7 | 28.8 (-CH₃) |

| 4c | 49.4, 74.2, 84.5, 115.2, 116.5 | 123.4, 128.9, 129.9, 131.7, 133.9, 157.6, 162.1, 163.3 | 126.8, 136.2, 154.8 | 34.0 (-CH₃) |

| 4d | 46.6, 74.5, 86.3, 114.6, 115.9 | 125.5, 129.2, 129.9, 131.6, 134.4, 157.4, 163.5, 163.9 | 127.7, 137.5, 155.2 | - |

Key Structural Correlations and Their Visualization

HMBC is the cornerstone for assembling the final structure. By observing correlations between protons and carbons separated by two or three bonds, one can unequivocally link the distinct heterocyclic rings and their substituents.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for obtaining high-quality data.

A. General Synthesis Protocol for Pyran-Linked Phthalazinone-Pyrazole Hybrids

This protocol is adapted from a one-pot, three-component reaction strategy.[5][6]

-

Reactant Preparation: In a round-bottom flask, combine 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1.0 equiv), a substituted 1H-pyrazole-5-carbaldehyde (1.0 equiv), and an active methylene compound such as malononitrile (1.0 equiv).[5]

-

Solvent and Catalyst Addition: Add ethanol as the solvent and L-proline (20 mol%) as a catalyst.[5]

-

Reaction: Heat the mixture at 70-75°C for 50-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and stir for 30 minutes to precipitate the crude product.[7]

-

Purification: Collect the crude solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[7]

B. Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound derivative.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, inside a clean, dry NMR tube. DMSO-d₆ is often used for this class of compounds due to its excellent dissolving power.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5][6][8]

-

Instrumentation: Acquire the NMR spectra on a high-field spectrometer, such as a Bruker 400 MHz instrument.[1][5][6]

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

2D Spectra Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs.

-

Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, the long-range coupling delay should be optimized for typical 2-3 bond couplings (e.g., around 8 Hz).

-

-

Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the TMS signal.

Conclusion

The structural elucidation of this compound derivatives is systematically achieved through the combined application of 1D and 2D NMR spectroscopy. While ¹H and ¹³C NMR provide the foundational data on proton and carbon environments, 2D experiments like COSY, HSQC, and particularly HMBC are indispensable for assembling the complete molecular structure. The methodologies and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds, facilitating the advancement of medicinal chemistry and drug discovery programs.

References

- 1. tsijournals.com [tsijournals.com]

- 2. escholarship.org [escholarship.org]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 5. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Phthalazinone Pyrazole Compound Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the initial screening process for compound libraries based on this scaffold, with a focus on their application as anticancer agents. We will delve into the synthesis, screening methodologies, and key biological targets, presenting data in a clear and comparative format.

Introduction to this compound Compounds

Phthalazinone and pyrazole are heterocyclic moieties that are extensively explored for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The hybridization of these two scaffolds has led to the development of potent inhibitors of key cellular targets involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and Aurora kinases.[3][4] This guide will focus on the initial steps of identifying and characterizing lead compounds from this compound libraries.

Synthesis of this compound Compound Libraries

A common and efficient method for synthesizing libraries of this compound hybrids is through a one-pot, three-component reaction. This approach allows for the rapid generation of a diverse range of compounds by varying the substituent groups on the starting materials.

General Synthesis Protocol

A representative synthesis involves the reaction of a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound in the presence of a catalyst.[1][5]

Example Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids: [5]

-

Reactants:

-

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1 equivalent)

-

Substituted 1H-pyrazole-5-carbaldehyde (1 equivalent)

-

Malononitrile or Ethyl 2-cyanoacetate (1 equivalent)

-

-

Catalyst: L-proline (20 mol%)

-

Solvent: Ethanol

-

Procedure:

-

Combine the phthalazinone derivative, pyrazole-carbaldehyde, active methylene compound, and L-proline in ethanol.

-

Heat the reaction mixture at 70-75°C for 50-60 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add cold water to precipitate the product.

-

Collect the crude product by filtration and purify by recrystallization from a suitable solvent.

-

This multicomponent reaction strategy is atom-economical and typically results in high yields of the desired hybrid compounds.[5]

High-Throughput Screening (HTS) of Compound Libraries

The initial screening of a compound library is designed to identify "hits" – compounds that exhibit a desired biological activity. This is often performed using high-throughput screening (HTS) methods that allow for the rapid testing of thousands of compounds.[6]

A general workflow for the initial screening of a this compound library is as follows:

Primary Screening: Cell-Based Assays

The initial screen is often a cell-based assay to assess the general cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][7]

Experimental Protocol: [5]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HeLa cervical carcinoma) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data from Primary Screening

The following table summarizes the cytotoxic activity of a library of pyran-linked phthalazinone-pyrazole hybrids against A549 and HeLa cancer cell lines.[1]

| Compound | A549 IC50 (µM) | HeLa IC50 (µM) |

| 4a | 14.1 ± 0.9 | 17.9 ± 1.0 |

| 4b | 10.6 ± 1.2 | 11.8 ± 1.2 |

| 4c | 9.8 ± 0.8 | 10.1 ± 0.9 |

| 4d | 31.2 ± 1.5 | 28.4 ± 1.4 |

| 4e | 41.6 ± 2.1 | 31.6 ± 1.8 |

| 4f | 16.4 ± 1.1 | 18.6 ± 1.3 |

| 4g | 15.6 ± 1.0 | 13.1 ± 1.1 |

| 4h | 28.9 ± 1.7 | 25.5 ± 1.6 |

Secondary Screening: Target-Based Assays

Following the identification of hits from the primary screen, secondary assays are employed to determine the specific molecular targets of the active compounds. This compound derivatives have shown significant activity against PARP and Aurora kinases.

PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair.[3][8] Inhibiting PARP, particularly in cancers with existing DNA repair defects (e.g., BRCA mutations), can lead to synthetic lethality and cancer cell death.[3]

The inhibitory activity of compounds against PARP-1 can be determined using commercially available ELISA kits or by western blotting to detect levels of PARP cleavage.[9]

Experimental Protocol (ELISA-based):

-

Reaction Setup: In a 96-well plate coated with histones, add the compound, recombinant PARP-1 enzyme, and biotinylated NAD+.

-

Incubation: Incubate the plate to allow the PARP-1 enzyme to PARylate the histones.

-

Detection: Add streptavidin-HRP and a colorimetric substrate.

-

Data Acquisition: Measure the absorbance to quantify the amount of PARylation.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The following table shows the PARP-1 inhibitory activity of a series of phthalazinone derivatives.[9]

| Compound | PARP-1 IC50 (nM) |

| 11c | 97 |

| Olaparib (Control) | 139 |

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis.[1][10] Their overexpression is common in many cancers, making them attractive therapeutic targets.[11]

Biochemical assays are used to determine the inhibitory potency of compounds against specific Aurora kinases (e.g., Aurora-A and Aurora-B). These assays typically measure the phosphorylation of a substrate by the kinase.

Experimental Protocol (Example): [12]

-

Reaction Setup: In a suitable assay buffer, combine the this compound compound, the recombinant Aurora kinase (A or B), a substrate (e.g., a fluorescently labeled peptide), and ATP.

-

Incubation: Allow the kinase reaction to proceed for a defined period at room temperature.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or FRET.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The following table presents the inhibitory activity of a this compound compound against Aurora-A and Aurora-B kinases.[12][13]

| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (nM) |

| This compound | 0.031 | - |

| 12c | 0.118 | 80 |

Conclusion

The initial screening of this compound compound libraries is a critical step in the discovery of novel anticancer agents. This guide has outlined a systematic approach, from library synthesis and high-throughput screening to the identification of specific molecular targets such as PARP and Aurora kinases. The data presented demonstrates the potential of this compound class to yield potent and selective inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of the identified hits is warranted to advance these promising compounds towards clinical development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. rupress.org [rupress.org]

- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. opentrons.com [opentrons.com]

- 7. benchchem.com [benchchem.com]

- 8. Molecular Pathways: Targeting PARP in Cancer Treatment [cancer.fr]

- 9. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of Phthalazinone Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazinone pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive overview of their physicochemical properties, synthesis, and biological significance, with a focus on their potential as therapeutic agents. The fusion of the phthalazinone and pyrazole moieties creates a unique scaffold that has been explored for various applications, including as kinase inhibitors for cancer therapy.

Physicochemical Properties

The physicochemical properties of phthalazinone pyrazoles are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, solubility, and spectral characteristics, are influenced by the nature and position of substituents on the core scaffold.

Quantitative Data Summary

The following tables summarize the physicochemical data for a selection of pyran-linked and other substituted phthalazinone pyrazoles, extracted from the scientific literature.

Table 1: Physicochemical Data for Pyran-Linked Phthalazinone-Pyrazole Hybrids [1][2]

| Compound ID | Molecular Formula | Melting Point (°C) |

| 4b | C₂₀H₁₃N₇O₃ | 242-244 |

| 4c | C₂₀H₁₃N₇O₃ | 238-240 |

Note: The original research paper should be consulted for the full list of synthesized compounds and their detailed data.

Table 2: Spectroscopic Data for Pyran-Linked Phthalazinone-Pyrazole Hybrids [1][2]

| Compound ID | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C-NMR (DMSO-d₆, 100 MHz) δ (ppm) |

| 4b | 3093–3519 (-NH-), 2258 (-CN-), 1748 (-CO-) | 2.9 (s, 3H, -CH₃), 6.5 (s, 1H, -CH), 7.4 (d, 1H, J = 7.8 Hz, Ar-H), 7.9–8.1(m, 4H, Ar-H), 8.1 (d, 1H, J = 7.5 Hz, Ar-H), 9.6 (s, 2H, -NH₂), 12.0 (s, 1H, -NH) | 28.8, 48.5, 75.4, 86.7, 114.5, 115.0, 124.5, 127.9, 128.6, 129.7, 130.8, 134.1, 136.0, 155.7, 157.4, 163.0, 163.6 |

| 4c | 3137–3584 (-NH-), 2252 (-CN-), 1742 (-CO-) | 3.4 (s, 3H, -CH₃), 6.4 (s, 1H, -CH), 7.9–8.1 (m, 4H, Ar-H), 8.2 (d, 1H, J = 7.5, Ar-H), 9.8 (s, 2H, -NH₂), 11.3 (s, 1H, -NH), 12.1 (s, 1H, -NH) | 34.0, 49.4, 74.2, 84.5, 115.2, 116.5, 123.4, 126.8, 128.9, 129.9, 131.7, 133.9, 136.2, 154.8, 157.6, 162.1, 163.3 |

Table 3: Physicochemical and Lipophilicity Properties of Phthalazinone-Dithiocarbamate Hybrids [3]

| Compound ID | Consensus Log P o/w | TPSA (Ų) |

| 6e | 2.28 - 4.24 | 104.31 |

| 8e | 2.28 - 4.24 | 104.31 |

| 6g | 2.28 - 4.24 | 104.31 |

| 9a | 2.28 - 4.24 | 104.31 |

| 9b | 2.28 - 4.24 | 104.31 |

| 9d | 2.28 - 4.24 | 104.31 |

| 9g | 2.28 - 4.24 | 92.28 |

Note: Compounds with TPSA values between 20 and 130 Ų are predicted to have favorable passive diffusion across the gastrointestinal wall.[3]

Experimental Protocols

General Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h)[1][2]

A one-pot three-component reaction is employed for the synthesis of these hybrids.

Materials:

-

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1)

-

Substituted 1H-pyrazole-5-carbaldehyde (2a-d)

-

Malononitrile (3a) or ethyl 2-cyanoacetate (3b)

-

L-proline

-

Ethanol

Procedure:

-

To a solution of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1 equivalent, 10 mmol) in ethanol (50 ml), add the substituted 1H-pyrazole-5-carbaldehyde (1 equivalent, 10 mmol) and either malononitrile or ethyl 2-cyanoacetate (1 equivalent, 10 mmol).

-

Add L-proline (20 mol%) as a catalyst.

-

Heat the reaction mixture at 70–75°C for 50–60 minutes.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyran-linked phthalazinone-pyrazole hybrid.

Synthesis of 2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione (4)[4]

Materials:

-

2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide (3)

-

Phthalic anhydride

-

Methanol

Procedure:

-

Dissolve 2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide (1 mmol) in methanol (20 mL).

-

Slowly add phthalic anhydride (1.2 mmol) to the solution.

-

Stir the mixture and heat to reflux for 5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, dry it, and recrystallize from methanol.

General Protocol for NMR and Mass Spectrometry Characterization

The structural elucidation of the synthesized phthalazinone pyrazoles is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H-NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their chemical environments.

-

¹³C-NMR: Obtain the carbon-13 NMR spectrum to identify the number of different carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment of complex molecules.[4]

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) is a common technique for these types of compounds.

-

Analysis: The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the chemical structure.

Biological Significance and Signaling Pathways

Phthalazinone pyrazoles have emerged as potent inhibitors of Aurora-A kinase, a key regulator of mitosis. Overexpression of Aurora-A is implicated in various cancers, making it an attractive therapeutic target. Inhibition of Aurora-A by phthalazinone pyrazoles can lead to mitotic arrest and subsequent apoptosis in proliferating cancer cells.

Aurora-A Kinase Signaling Pathway in Apoptosis

The following diagram illustrates the simplified signaling pathway of Aurora-A kinase and its role in the regulation of apoptosis. Phthalazinone pyrazoles can inhibit Aurora-A, thereby promoting apoptosis.

Caption: Aurora-A kinase signaling pathway and its inhibition.

Experimental and Logical Workflows

General Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of phthalazinone pyrazole derivatives.

Caption: General workflow for synthesis and characterization.

Conclusion

Phthalazinone pyrazoles represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and tunable physicochemical properties allow for the generation of diverse libraries for biological screening. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel this compound derivatives as potential therapeutic agents. Further investigation into their structure-activity relationships and pharmacokinetic profiles is warranted to fully exploit their therapeutic potential.

References

- 1. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]

- 2. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

The Rise of a Powerful Alliance: A Technical Guide to Phthalazinone-Pyrazole Hybrids in Anticancer Drug Discovery

For Immediate Release

In the relentless pursuit of novel and effective anticancer therapeutics, the strategic hybridization of pharmacologically active scaffolds has emerged as a paramount design strategy. This whitepaper delves into the synthesis and anticancer evaluation of a promising class of molecules: phthalazinone-pyrazole hybrids. By covalently linking the phthalazinone and pyrazole moieties, researchers have unlocked a new dimension of chemical diversity, leading to the development of potent and selective anticancer agents. This guide offers an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.

A Strategic Union: The Rationale Behind Phthalazinone-Pyrazole Hybrids

Both phthalazinone and pyrazole are independently recognized as "privileged structures" in medicinal chemistry, each contributing to the biological activity of numerous approved drugs. Phthalazinone derivatives, for instance, are key components in targeted therapies like the PARP inhibitor Olaparib.[1][2] Similarly, pyrazole rings are integral to a wide array of pharmaceuticals with activities ranging from anti-inflammatory to anticancer.[3][4][5]

The rationale behind hybridizing these two scaffolds lies in the potential for synergistic effects, enhanced binding affinity to biological targets, and the possibility of overcoming drug resistance. The resulting hybrid molecules often exhibit unique pharmacological profiles that are distinct from their individual components.

Synthesis of Phthalazinone-Pyrazole Hybrids: A Methodological Overview

The synthesis of phthalazinone-pyrazole hybrids is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecule construction.[3][4] A common strategy involves the condensation of a phthalazinone precursor, a pyrazole aldehyde, and an active methylene compound.

General Experimental Protocol for the Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids

A representative procedure for the synthesis of pyran-linked phthalazinone-pyrazole hybrids is as follows:

-

A mixture of a substituted phthalazinone derivative (1 equivalent), a 1H-pyrazole-5-carbaldehyde (1 equivalent), and an active methylene compound such as malononitrile or ethyl 2-cyanoacetate (1 equivalent) is prepared.[3][4]

-

The reactants are dissolved in a suitable solvent, frequently ethanol.[3][4]

-

A catalyst, such as L-proline (typically 20 mol%), is added to the mixture.[3][4]

-

The reaction mixture is then heated, for example at 70–75°C, for a duration of 50–60 minutes.[3][4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[3][4]

-

Upon completion, the product is isolated and purified, often through filtration and recrystallization, to yield the desired phthalazinone-pyrazole hybrid.[3][4]

This one-pot synthesis is advantageous due to its simplicity, high yields, and the ability to readily generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Anticancer Evaluation: Unveiling the Potency of Hybrid Molecules

The anticancer potential of newly synthesized phthalazinone-pyrazole hybrids is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Detailed Protocol for MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The protocol generally involves the following steps:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the phthalazinone-pyrazole hybrids for a specified period, typically 24 to 72 hours.

-

MTT Addition: After the incubation period, an MTT solution is added to each well.

-

Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application of Phthalazinone Pyrazoles in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazinone pyrazole derivatives have emerged as a promising class of heterocyclic compounds in oncology research. This scaffold is central to the development of targeted cancer therapies due to its ability to selectively inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis. These application notes provide an overview of the utility of phthalazinone pyrazoles in cancer cell line studies, detailed protocols for their experimental evaluation, and a summary of their efficacy.

Application Notes

This compound compounds have demonstrated significant potential as anticancer agents by targeting several critical signaling pathways. Their application in cancer cell line studies primarily revolves around three key mechanisms of action:

-

PARP Inhibition: Certain phthalazinone derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality, causing selective cancer cell death. This makes these compounds particularly valuable for studying targeted therapies in breast, ovarian, and prostate cancers. The inhibition of PARP by some phthalazinone-based compounds has been shown to induce apoptosis through the upregulation of active caspase-3 and caspase-9, alongside the reduced expression of pro-caspase-3.[1][2]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Phthalazinone pyrazoles have been designed as inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration. Their application is significant in studying anti-angiogenic therapies across a broad range of solid tumors.

-

Aurora Kinase A Inhibition: Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is common in many cancers and is associated with genomic instability. Phthalazinone pyrazoles can act as potent and selective inhibitors of Aurora Kinase A, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3] This makes them useful tools for investigating cell cycle checkpoints and mitotic catastrophe as therapeutic strategies.

-

Modulation of the AKT Signaling Pathway: Some phthalazinone pyrazoles have been observed to inhibit the AKT signaling pathway.[4][5] This inhibition can lead to the activation of Glycogen Synthase Kinase 3 beta (GSK-3β), which in turn can inhibit the transcription factor Snail, a key regulator of the epithelial-mesenchymal transition (EMT).[4] This mechanism suggests a role for these compounds in suppressing tumor cell invasion and metastasis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and their inhibitory activity against key molecular targets.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Pyran-linked Phthalazinone-Pyrazole Hybrids | A549 | Lung Carcinoma | 9.8 - 41.6 | [4][6] |

| HeLa | Cervical Carcinoma | 10.1 - 31.6 | [4][6] | |

| This compound (Aurora A Inhibitor) | HCT116 | Colon Carcinoma | 7.8 | [7] |

| COLO 205 | Colon Carcinoma | 2.9 | [7] | |

| MCF-7 | Breast Adenocarcinoma | 1.6 | [7] | |

| 2,4-disubstituted Phthalazinones | HeLa | Cervical Carcinoma | 2.2 | [8] |

| A549 | Lung Carcinoma | 2.8 | [8] | |

| HepG2 | Hepatocellular Carcinoma | 4.6 | [8] | |

| LoVo | Colon Carcinoma | 3.5 | [8] | |

| HCT116 | Colon Carcinoma | 3.1 | [8] | |

| Phthalazinone-based PARP-1 Inhibitors (Compound 11c) | A549 | Lung Carcinoma | >10 (at 24h), <10 (at 48h) | [1] |

| Phthalazinone-based PARP Inhibitors (Compound 23) | Capan-1 (BRCA2-deficient) | Pancreatic Cancer | <1 | [9] |

| Fused Pyrazole Derivatives | HEPG2 | Hepatocellular Carcinoma | 0.31 - 0.71 | [10] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| This compound | Aurora A Kinase | 31 | [7] |

| 2,4-disubstituted Phthalazinones (Compound 12c) | Aurora A Kinase | 118 | [8] |

| Aurora B Kinase | 80 | [8] | |

| Phthalazinone-based PARP-1 Inhibitors (Compound 11c) | PARP-1 | 97 | [1] |

| Phthalazine-based Pyrazoline Derivatives | VEGFR-2 | Varies | [11] |

| Fused Pyrazole Derivatives (Compound 9) | VEGFR-2 | 220 | [10] |

| Fused Pyrazole Derivatives (Compound 3) | EGFR | 60 | [10] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of this compound compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

PARP Enzyme Inhibition Assay

This assay measures the ability of this compound compounds to inhibit the enzymatic activity of PARP.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

This compound compound dilutions

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Protocol:

-

Compound Addition: Add the desired concentrations of the this compound compounds to the wells of the histone-coated plate.

-

Reaction Initiation: Prepare a reaction mixture containing recombinant PARP-1 enzyme, activated DNA, and biotinylated NAD+ in reaction buffer. Add this mixture to each well to start the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate several times with wash buffer to remove unbound reagents.

-

Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color develops.

-

Reaction Stoppage: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the positive control. Determine the IC50 value.

VEGFR-2 Kinase Assay

This protocol determines the inhibitory effect of this compound compounds on VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

This compound compound dilutions

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White 96-well plates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

-

Compound Addition: Add the this compound compound dilutions to the wells of the white 96-well plate.

-

Master Mix Addition: Add the master mix to all wells.

-

Enzyme Addition: Add the diluted VEGFR-2 kinase to all wells except the "blank" control.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Luminescence Detection: Add the Kinase-Glo® reagent to each well, incubate at room temperature for 10 minutes, and measure the luminescence using a luminometer.

-

Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Aurora Kinase A Inhibition Assay

This assay evaluates the inhibitory potential of this compound compounds against Aurora Kinase A.

Materials:

-

Recombinant human Aurora Kinase A

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase assay buffer

-

This compound compound dilutions

-

ADP-Glo™ Kinase Assay Kit

-

White 96-well plates

-

Luminometer

Protocol:

-

Reaction Setup: In a white 96-well plate, add the kinase assay buffer, the this compound compound dilutions, the substrate, and ATP.

-

Enzyme Addition: Add the Aurora Kinase A enzyme to initiate the reaction. Include appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of Aurora Kinase A inhibition and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound compounds.

Materials:

-

Cancer cells treated with this compound compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the this compound compound for the specified time. Include an untreated control.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of apoptotic cells.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound compounds on cell cycle progression.

Materials:

-

Cancer cells treated with this compound compounds

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Cell Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for evaluating phthalazinone pyrazoles.

References

- 1. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. daneshyari.com [daneshyari.com]

- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Application Notes: Phthalazinone Pyrazole Derivatives as Potent PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network.[1][2] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway.[3]

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the reliance on PARP-mediated repair for survival is heightened.[4] The inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic double-strand breaks (DSBs).[4] The inability to repair these DSBs ultimately results in cell death through a mechanism known as synthetic lethality.[4]

Phthalazinone pyrazole derivatives have emerged as a promising class of small-molecule PARP inhibitors.[5][6] By mimicking the nicotinamide moiety of the NAD+ substrate, they competitively block the catalytic activity of PARP enzymes.[1] Furthermore, a key mechanism for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription that is even more cytotoxic than catalytic inhibition alone.[2][4] These application notes provide an overview of the mechanism, quantitative data, and detailed protocols for evaluating the efficacy of novel this compound derivatives.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

The primary mechanisms of action for this compound PARP inhibitors are twofold:

-

Catalytic Inhibition : The inhibitors occupy the nicotinamide binding pocket of the PARP enzyme's catalytic domain, preventing the transfer of ADP-ribose units from its substrate, NAD+. This blocks the formation of PAR chains, thereby halting the recruitment of downstream DNA repair proteins.[1]

-

PARP Trapping : Potent inhibitors not only block the enzyme's activity but also stabilize the PARP protein on the DNA at the site of the break.[3][4] This trapped PARP-DNA complex is a highly cytotoxic lesion that obstructs replication forks and transcription machinery, leading to genomic instability and cell death.[2] The trapping efficiency of an inhibitor does not always correlate with its catalytic inhibitory potency but is a critical driver of cytotoxicity.[3]

Caption: PARP1 signaling in DNA repair and the dual mechanisms of PARP inhibitors.

Data Presentation

The efficacy of novel this compound derivatives is determined by their enzymatic inhibitory potency against PARP and their anti-proliferative activity against cancer cell lines.

Table 1: Representative PARP1 Enzymatic Inhibition This table shows the half-maximal inhibitory concentration (IC50) of representative phthalazinone-based compounds against the PARP-1 enzyme.

| Compound | PARP-1 IC50 (nM) | Reference Compound |

| Phthalazinone 11c | 97 | Olaparib (IC50 = 139 nM)[7] |

| DLC-1 | <0.2 | - |

| DLC-49 | 0.53 | - |

Data sourced from studies on phthalazinone-based inhibitors, highlighting the potential for high potency within this chemical class.[7][8]

Table 2: Anti-proliferative Activity of Pyran-Linked Phthalazinone-Pyrazole Hybrids This table summarizes the cytotoxic activity (IC50) of a series of synthesized pyran-linked phthalazinone-pyrazole hybrids against human lung (A549) and cervical (HeLa) cancer cell lines.[5]

| Compound ID | A549 IC50 (µM) | HeLa IC50 (µM) |

| 4a | 41.6 | 31.6 |

| 4b | 12.4 | 13.2 |

| 4c | 9.8 | 10.1 |

| 4d | 15.2 | 16.5 |

| 4e | 31.3 | 28.4 |

| 4f | 22.5 | 20.9 |

| 4g | 18.9 | 17.3 |

| 4h | 25.1 | 22.8 |

Data from Malik, M. S., et al. (2022).[5]

Application Notes & Experimental Protocols

Synthesis of this compound Derivatives

A series of novel pyran-linked phthalazinone-pyrazole hybrids can be synthesized via a facile and atom-economical one-pot, three-component reaction.[5][9] This typically involves the reaction of a phthalazinone derivative, a substituted 1H-pyrazole-5-carbaldehyde, and an active methylene compound like malononitrile.[5]

Caption: General workflow for the synthesis of pyran-linked phthalazinone-pyrazole hybrids.

General Protocol:

-

To a solution of ethanol (50 ml), add the phthalazinone derivative (1 equiv.), 1H-pyrazole-5-carbaldehyde (1 equiv.), the active methylene compound (1 equiv.), and L-proline (20 mol%) as a catalyst.[5][10]

-

Heat the reaction mixture at 70–75°C for 50–60 minutes.[10]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to the mixture and stir for 30 minutes to precipitate the crude product.[10]

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from ethanol to obtain the pure hybrid compound.[10]

Protocol: In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol describes a method to determine the IC50 value of a test compound against purified PARP1 enzyme. The assay measures the consumption of NAD+, a substrate for PARP1.[11][12]

Caption: Workflow for a fluorometric in vitro PARP1 enzymatic inhibition assay.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

PARP Assay Buffer

-